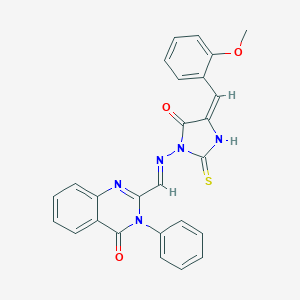
4(3H)-Quinazolinone, 2-(((4-((2-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(3H)-Quinazolinone, 2-(((4-((2-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4(3H)-Quinazolinone, 2-(((4-((2-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl- involves the inhibition of various enzymes and signaling pathways involved in cell proliferation, inflammation, and microbial growth. The compound has been found to interact with DNA and inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. The compound has also been found to have a bactericidal effect against various strains of bacteria.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4(3H)-Quinazolinone, 2-(((4-((2-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl- have been studied in various in vitro and in vivo models. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce the production of inflammatory mediators and inhibit the growth of bacteria. The compound has been found to have low toxicity in animal models, making it a promising candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4(3H)-Quinazolinone, 2-(((4-((2-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl- in lab experiments include its low toxicity, high purity, and ease of synthesis. The compound has been found to exhibit potent biological activities at low concentrations, making it a cost-effective option for research. However, the limitations of the compound include its low solubility in water and its limited stability under certain conditions. These factors need to be taken into consideration when designing experiments involving the compound.
Orientations Futures
There are several future directions for the research on 4(3H)-Quinazolinone, 2-(((4-((2-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl-. One area of research is the development of new synthetic methods to improve the yield and purity of the compound. Another area of research is the investigation of the compound's potential as a fluorescent probe for the detection of metal ions. The compound's potential as a ligand for the development of metal-based catalysts also needs to be explored further. Additionally, the compound's mechanism of action and its effects on various biological systems need to be studied in more detail to fully understand its potential applications.
Méthodes De Synthèse
The synthesis of 4(3H)-Quinazolinone, 2-(((4-((2-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl- involves the condensation of 2-aminobenzamide with 2-methoxybenzaldehyde in the presence of a catalyst such as acetic acid. The resulting product is then subjected to a series of reactions, including cyclization, oxidation, and imidazolidine ring formation, to obtain the final product. The synthesis method has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
4(3H)-Quinazolinone, 2-(((4-((2-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl- has been extensively studied for its potential applications in various fields of research. It has been found to exhibit anticancer, anti-inflammatory, and antimicrobial activities. The compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions and as a ligand for the development of metal-based catalysts.
Propriétés
| 169471-15-2 | |
Formule moléculaire |
C26H19N5O3S |
Poids moléculaire |
481.5 g/mol |
Nom IUPAC |
2-[(E)-[(4E)-4-[(2-methoxyphenyl)methylidene]-5-oxo-2-sulfanylideneimidazolidin-1-yl]iminomethyl]-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C26H19N5O3S/c1-34-22-14-8-5-9-17(22)15-21-25(33)31(26(35)29-21)27-16-23-28-20-13-7-6-12-19(20)24(32)30(23)18-10-3-2-4-11-18/h2-16H,1H3,(H,29,35)/b21-15+,27-16+ |
Clé InChI |
UQPSCYVZEZPVSK-FLFUNREMSA-N |
SMILES isomérique |
COC1=CC=CC=C1/C=C/2\C(=O)N(C(=S)N2)/N=C/C3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5 |
SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=S)N2)N=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5 |
SMILES canonique |
COC1=CC=CC=C1C=C2C(=O)N(C(=S)N2)N=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5 |
Synonymes |
4(3H)-Quinazolinone, 2-(((4-((2-methoxyphenyl)methylene)-5-oxo-2-thiox o-1-imidazolidinyl)imino)methyl)-3-phenyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



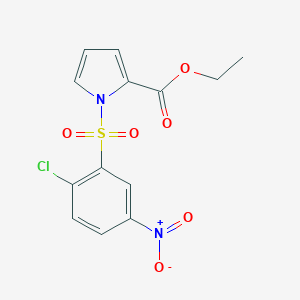
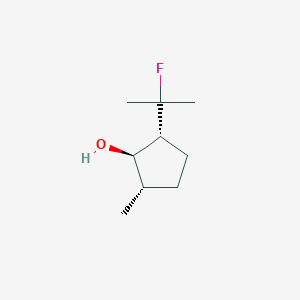

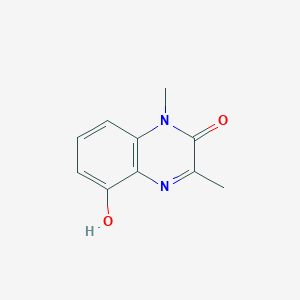

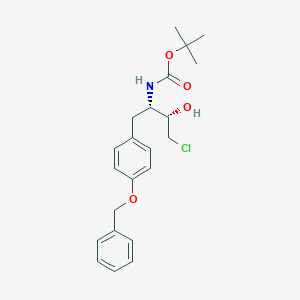
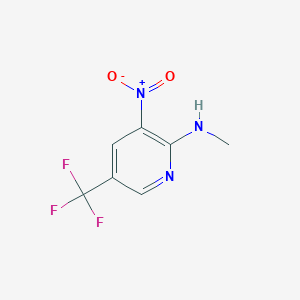
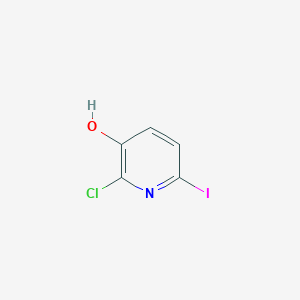

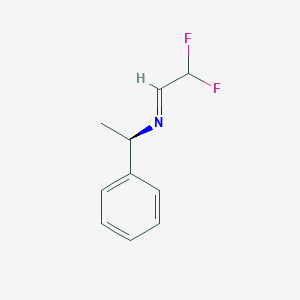
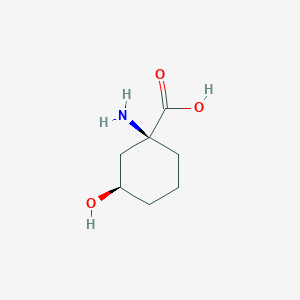
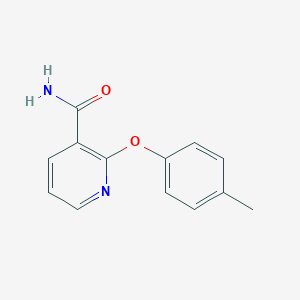
![2,6-Bis[(4R)-4-tert-butyl-2-oxazolin-2YL]pyridine](/img/structure/B64518.png)
